molecular formula C19H19ClN4O B2950361 1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine CAS No. 849486-66-4

1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Cat. No. B2950361
CAS RN: 849486-66-4
M. Wt: 354.84
InChI Key: PJCAHUYQSGZGPU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is also known as CP-154,526 and is a selective antagonist of the corticotropin-releasing factor receptor subtype 1 (CRF1).

Mechanism of Action

1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine acts as a selective antagonist of the CRF1 receptor. The CRF1 receptor is involved in the regulation of the stress response and is known to be involved in stress-related disorders such as anxiety and depression. By blocking the CRF1 receptor, this compound may reduce the symptoms associated with these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be due to the compound's ability to block the CRF1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine in lab experiments is its selectivity for the CRF1 receptor. This allows researchers to study the specific role of the CRF1 receptor in stress-related disorders and addiction. However, one limitation of using this compound is its potential for off-target effects. Researchers must be careful to control for these effects when using this compound in lab experiments.

Future Directions

There are several future directions for research on 1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine. One direction is to study the compound's effects on other stress-related disorders such as post-traumatic stress disorder (PTSD). Another direction is to study the compound's potential for use in the treatment of alcoholism and other addictions. Additionally, researchers may investigate the potential for developing more selective CRF1 receptor antagonists based on the structure of this compound.

Synthesis Methods

1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can be synthesized using a multi-step process. The first step involves the reaction of 2-chlorophenylhydrazine with ethyl oxalate to form 2-chlorophenylhydrazonoacetic acid ethyl ester. The second step involves the reaction of 2-chlorophenylhydrazonoacetic acid ethyl ester with phenyl isocyanate to form 2-chlorophenylhydrazonoacetic acid phenylamide. The third step involves the reaction of 2-chlorophenylhydrazonoacetic acid phenylamide with thionyl chloride to form 2-chlorophenylisocyanate. The fourth step involves the reaction of 2-chlorophenylisocyanate with 5-phenyl-1,3,4-oxadiazol-2-ylmethanol to form this compound.

Scientific Research Applications

1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has potential applications in the field of pharmacology. It has been shown to be a selective antagonist of the CRF1 receptor and has been used in scientific research to study the role of the CRF1 receptor in stress-related disorders such as anxiety and depression. This compound has also been studied for its potential use in the treatment of addiction and alcoholism.

properties

IUPAC Name

2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-8-4-5-9-17(16)24-12-10-23(11-13-24)14-18-21-22-19(25-18)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCAHUYQSGZGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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